molecular formula C17H13NO2 B2804818 2-(3-Methylphenyl)quinoline-4-carboxylic acid CAS No. 20389-04-2

2-(3-Methylphenyl)quinoline-4-carboxylic acid

Cat. No. B2804818
CAS RN: 20389-04-2
M. Wt: 263.296
InChI Key: IDICWBXZRWNVIU-UHFFFAOYSA-N
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Description

“2-(3-Methylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the empirical formula C17H13NO2 . It is a derivative of quinoline, a heterocyclic aromatic compound that has a wide range of applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

Quinoline and its derivatives have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a dihedral angle between the plane of the carboxy group and the quinoline mean plane . The compound also features a toluene ring mean plane and a quinoline mean plane .


Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. For instance, 2-chloroquinoline-3-carbaldehyde undergoes substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation . This results in the formation of 2-(phenylethynyl)quinoline-3-carbaldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 263.3 . More specific properties such as melting point, solubility, and spectral data may be available in specialized databases or scientific literature.

Scientific Research Applications

Synthesis and Chemical Properties

Quinoline derivatives are recognized for their fluorescence and are utilized extensively in biochemistry and medicine to study various biological systems. Their significance is also marked in the field of DNA fluorophores, where the search for new compounds with enhanced sensitivity and selectivity continues. Quinoline derivatives, particularly aminoquinolines, show promise as potential antioxidants and radioprotectors. A study explored the reactions of 2-chloro-4-methylquinolines with aminobenzoic acids, leading to the synthesis of new quinoline derivatives, highlighting the potential of these compounds in various scientific applications (Aleksanyan & Hambardzumyan, 2013).

Photophysical Properties

The unique photophysical behaviors of quinoline derivatives have been a subject of interest. A study synthesized azole-quinoline-based fluorophores and analyzed their photophysical properties in different solvent polarities. The findings revealed dual emissions (normal and ESIPT emission) along with a large Stokes' shift emission pattern. The study not only highlighted the solvent-dependent emission properties of these compounds but also their thermal stability, making them potentially useful in various scientific and industrial applications (Padalkar & Sekar, 2014).

Supramolecular Chemistry

Quinoline derivatives have been integral in supramolecular chemistry, particularly in studying noncovalent weak interactions. A study involving 2-methylquinoline/quinoline and various carboxylic acids led to the formation of anhydrous multicomponent organic acid-base adducts. These adducts, characterized by X-ray diffraction analysis and other methods, formed 1D-3D framework structures due to hydrogen bonding and secondary propagating interactions. This research provides valuable insights into the binding dynamics and structural formation in supramolecular chemistry (Gao et al., 2014).

Biochemical Applications

The biochemical potential of quinoline derivatives is significant, with studies exploring their antimicrobial and biological activities. For instance, compounds synthesized from quinoline-2-carboxylates showed potential antioxidant, antimicrobial, and antiplatelet activities, indicating their possible use in medical and pharmaceutical research (Fazal et al., 2015).

Mechanism of Action

While the specific mechanism of action for “2-(3-Methylphenyl)quinoline-4-carboxylic acid” is not explicitly mentioned in the sources, quinoline derivatives have been evaluated as potent inhibitors of alkaline phosphatases . This suggests that they may interact with biological systems by inhibiting certain enzymes.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to hazard classifications . This indicates that it may be harmful if swallowed. It’s always important to handle chemical substances with appropriate safety measures.

Future Directions

Quinoline and its derivatives have been extensively studied for their potential in drug discovery due to their broad spectrum of bioactivity . Future research may focus on developing more potent inhibitors of specific enzymes, improving the synthesis protocols, and exploring the compound’s potential in various industrial applications .

properties

IUPAC Name

2-(3-methylphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-11-5-4-6-12(9-11)16-10-14(17(19)20)13-7-2-3-8-15(13)18-16/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDICWBXZRWNVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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